N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine
Description
N-(2-Furylmethyl)-N-(2-methylcyclohexyl)amine is a secondary amine featuring a furylmethyl group (derived from furan) and a 2-methylcyclohexyl substituent. For instance, N-(2-methylcyclohexyl) derivatives are frequently utilized in herbicides, such as siduron (N-(2-methylcyclohexyl)-N'-phenylurea), which targets grassy weeds . The furylmethyl moiety, as seen in analogues like N-(furan-2-ylmethyl)-2-phenylethanamine, may contribute to bioactivity through interactions with biological targets .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h4,6,8,10,12-13H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHGOQKKOCVQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine typically involves the reaction of 2-furylmethylamine with 2-methylcyclohexanone. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine. The reaction conditions often include:
- Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives
Reduction: Saturated amine derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclohexyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2-Methylcyclohexyl Groups
(a) Siduron (N-(2-Methylcyclohexyl)-N'-phenylurea)
- Structure : Contains a urea backbone with 2-methylcyclohexyl and phenyl groups.
- Application : Pre-emergent herbicide (IC50 values for barnyard grass: ~0.1–0.2 mmol/L for comparable compounds) .
- Stability : Urea derivatives like siduron exhibit high environmental stability, whereas amines (e.g., N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide) may undergo hydroxylation on the cyclohexane ring but remain stable under storage conditions .
(b) N-(2-Methylcyclohexyl)perillyl-sec-amines
Analogues with Furylmethyl Substituents
(a) N-(Furan-2-ylmethyl)-2-phenylethanamine
- Structure : Furylmethyl and phenylethyl groups.
- Properties : Higher reactivity due to the electron-rich furan ring. Safety data indicate irritant hazards (GHS classification) .
- Applications: Potential precursor in pharmaceutical synthesis.
(b) N-(Furan-2-ylmethyl)butan-1-amine
- Structure : Linear butyl chain and furylmethyl group.
- Synthesis : Typically via reductive amination or nucleophilic substitution.
- Bioactivity: Limited data, but furan-containing amines are explored for antimicrobial and agrochemical uses .
Cyclohexyl- and Heterocyclic Amines
(a) N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
- Structure : Bulky cyclohexyl-naphthyl group and isopropylamine.
- Synthesis : Reductive amination with TiCl4 and NaB(CN)H3 (58% yield).
- Applications : Chiral separation (99% enantiomeric excess) highlights its utility in asymmetric catalysis .
(b) 2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine
Comparative Analysis Table
Research Findings and Implications
- Herbicidal Efficacy : The 2-methylcyclohexyl group enhances target specificity in herbicides, as seen in siduron and perillyl-sec-amines .
- Synthetic Flexibility : Furylmethyl amines are synthesized via reductive amination or nucleophilic routes, enabling diverse functionalization .
- Safety Considerations : Furylmethyl derivatives may pose irritant risks, necessitating careful handling .
Biological Activity
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- CAS Number : 355381-97-4
1. Neuroprotective Effects
Research indicates that compounds with similar structures can enhance cognitive functions by modulating neurotransmitter levels. For example, studies have shown that MAO inhibitors can improve synaptic transmission in the hippocampus, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
2. Antioxidant Properties
While direct studies on this compound are sparse, related compounds have demonstrated antioxidant activities. These properties are essential for mitigating oxidative stress associated with various diseases.
Study on Synaptic Transmission
A study involving a related compound (F2MPA) demonstrated significant enhancements in synaptic transmission and long-term potentiation in the dentate gyrus of rats. This suggests that similar compounds may have beneficial effects on cognitive functions and could be explored further for therapeutic applications .
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds indicate favorable drug-like characteristics. These profiles are crucial for assessing the viability of this compound as a therapeutic agent.
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution or reductive amination between 2-methylcyclohexylamine and 2-furylmethyl halide. Use polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the amine .
- Step 2 : Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to improve yield. Monitor progress via TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How can the stereochemical configuration of this compound be resolved and verified?
- Methodology :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase to separate enantiomers .
- Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) combined with computational simulations (e.g., DFT calculations) .
Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Perform accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via HPLC at 25°C and 40°C over 7–14 days .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
Advanced Research Questions
Q. How does the electronic and steric profile of this compound influence its reactivity in catalytic systems?
- Methodology :
- Conduct computational modeling (e.g., DFT or molecular dynamics) to map electron density distribution and steric hindrance around the nitrogen atom.
- Validate experimentally by testing catalytic activity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) and compare turnover frequencies (TOF) with structurally similar amines .
Q. What structure-activity relationships (SAR) govern the herbicidal potential of this compound, and how do modifications to the furyl or cyclohexyl groups alter bioactivity?
- Methodology :
- SAR Study : Synthesize analogs with substituents on the furan ring (e.g., halogenation) or cyclohexyl group (e.g., varying methyl positions).
- Bioassay : Test inhibitory effects on weed germination (e.g., Echinochloa crus-galli) using IC₅₀ assays. Compare with reference herbicides like siduron (N-(2-methylcyclohexyl)-N'-phenylurea) .
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against homology models of relevant receptors (e.g., acetolactate synthase in plants) .
Q. How can solvent effects and green chemistry principles be integrated into the large-scale synthesis of this compound?
- Methodology :
- Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Implement continuous flow reactors to enhance heat/mass transfer and reduce waste .
Key Notes
- Synthetic Challenges : Steric hindrance from the 2-methylcyclohexyl group may require tailored catalysts (e.g., bulky ligands in palladium complexes) .
- Safety : Adhere to USP guidelines for handling amines (e.g., use fume hoods, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
